3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10BrN3O3S. It is known for its unique structure, which includes a bromine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core .
Preparation Methods
The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and carbamothioyl group may also contribute to its overall biological effects by interacting with cellular pathways .
Comparison with Similar Compounds
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
- 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
- 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide
These compounds share similar structures but differ in the position of the nitro group on the phenyl ring. The unique positioning of the nitro group in this compound may result in distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDHXJSWHNGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367639 |
Source
|
Record name | 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6389-51-1 |
Source
|
Record name | 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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